(R)-N-Methylsalsolinol
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Overview
Description
(R)-N-Methylsalsolinol, also known as salsoline or N-methyl-(R)-salsolinol, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives (R)-N-Methylsalsolinol is soluble (in water) and a very weakly acidic compound (based on its pKa) (R)-N-Methylsalsolinol has been primarily detected in cerebrospinal fluid.
(R)-N-Methylsalsolinol is a member of isoquinolines.
Scientific Research Applications
Role in Parkinson's Disease Pathogenesis
(R)-N-Methylsalsolinol is closely linked to the pathogenesis of Parkinson's Disease (PD). Its concentration is significantly increased in the cerebrospinal fluid of untreated Parkinson's patients, suggesting its role in the disease's development. The selective toxicity of (R)-N-Methylsalsolinol to dopaminergic neurons, which are primarily affected in PD, highlights its potential involvement in the disease mechanism (Maruyama et al., 1996); (Maruyama et al., 2005).
Enzymatic Synthesis and Metabolism
The presence of (R)-N-Methylsalsolinol in human fluids suggests its enzymatic synthesis in the brain. The activities of enzymes determining its metabolism could be crucial in understanding individual susceptibility to PD. The presence of its enantiomers in biological samples and their determination is vital for understanding the compound's physiological and pathological roles (Müller et al., 1998); (Deng et al., 1995).
Neurotoxicity and Cellular Effects
(R)-N-Methylsalsolinol has been found to induce apoptotic DNA damage in dopaminergic neuroblastoma cells. This neurotoxicity is mediated by oxidative stress and mitochondrial membrane potential changes. This discovery provides insights into the mechanisms of dopaminergic neuron death in PD (Naoi et al., 2000); (Minami et al., 1998).
Analytical Techniques and Detection
Advancements in analytical techniques, such as high-performance liquid chromatography and gas chromatography-mass spectrometry, have enabled the sensitive detection and quantitative determination of (R)-N-Methylsalsolinol in various biological samples. These techniques are crucial for studying the compound's presence and concentration in relation to neurological disorders (Zhang et al., 2012).
properties
CAS RN |
53622-84-7 |
---|---|
Product Name |
(R)-N-Methylsalsolinol |
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(1R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol |
InChI |
InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m1/s1 |
InChI Key |
RKMGOUZXGHZLBJ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1C)O)O |
SMILES |
CC1C2=CC(=C(C=C2CCN1C)O)O |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C)O)O |
Other CAS RN |
53622-84-7 |
physical_description |
Solid |
synonyms |
(+)-salsoline (-)-salsoline (S)-salsoline 1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline 7-O-methylsalsolinol D-salosine methylsalsolinol N-methyl-(R)-salsolinol salsoline salsoline (-)-form salsoline hydrochloride salsoline hydrochloride, (R)-isomer salsoline hydrochloride, (S)-isomer salsoline hydrochloride, hydrate (4:4:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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